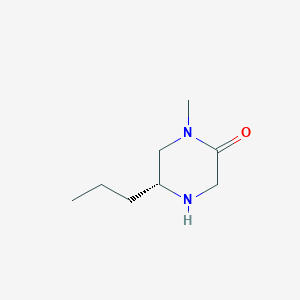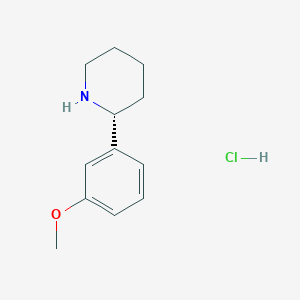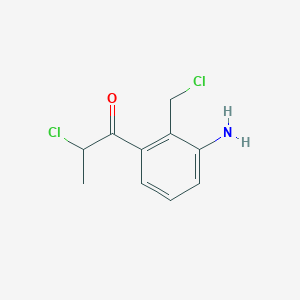palladium(II)](/img/structure/B14043709.png)
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-chloropyridyl)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride is a palladium-based catalyst widely used in organic synthesis. This compound is particularly known for its role in facilitating carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions, making it a valuable tool in the field of catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride typically involves the reaction of 1,3-Bis(2,6-diisopropylphenyl)imidazolidene with 3-chloropyridine and a palladium source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a light-yellow powder form and stored under inert conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride is primarily involved in:
Cross-Coupling Reactions: Including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Amination Reactions: Such as Buchwald-Hartwig amination.
C-H Activation: Facilitating direct functionalization of C-H bonds.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, alkynes, and amines. The reactions are typically carried out in the presence of a base (e.g., potassium carbonate) and under inert conditions (e.g., nitrogen or argon atmosphere) to prevent oxidation .
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis for the formation of complex molecules.
Biology: Facilitates the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, agrochemicals, and other industrially relevant materials.
Wirkmechanismus
The compound exerts its catalytic effects through the formation of a palladium complex with the substrates. This complex facilitates the transfer of electrons and the formation of new bonds, thereby accelerating the reaction. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon and palladium-nitrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (3-chloropyridyl)palladium(II) dichloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
Compared to similar compounds, (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride offers higher catalytic activity and selectivity, making it more efficient in facilitating cross-coupling and amination reactions. Its stability and resistance to deactivation also contribute to its widespread use in various applications .
Eigenschaften
Molekularformel |
C32H43Cl3N3Pd- |
|---|---|
Molekulargewicht |
682.5 g/mol |
IUPAC-Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;3-chloropyridine;palladium(2+);dichloride |
InChI |
InChI=1S/C27H39N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-14,17-21H,15-16H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
InChI-Schlüssel |
LNUDOSLAIDZLGW-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.[Cl-].[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)

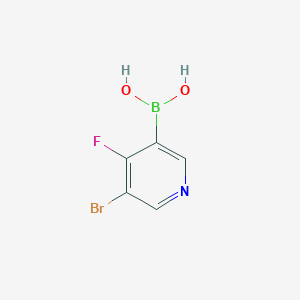
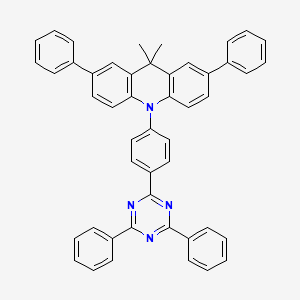
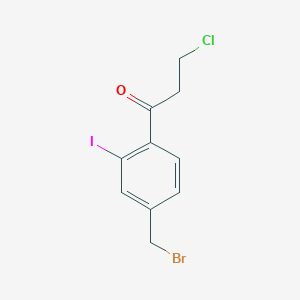

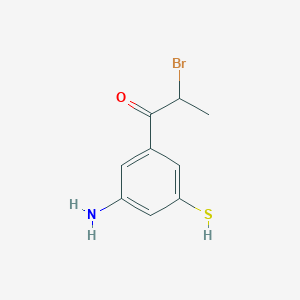

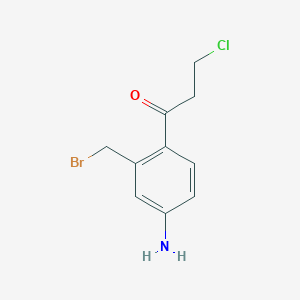
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
